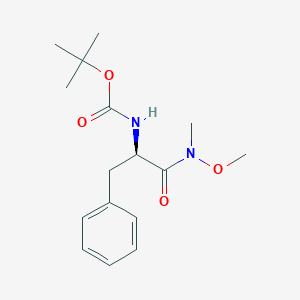

(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Overview

Description

“®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Synthesis Analysis

Carbamates can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .

Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl (C=O) group and an alkyl group attached to the nitrogen atom . The carbamate group is a functional group that is part of larger molecules, such as peptides .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, the Boc protecting group can be removed with strong acid (trifluoroacetic acid) or heat . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .

Physical And Chemical Properties Analysis

Carbamates are a class of insecticides structurally and mechanistically similar to organophosphate (OP) insecticides . They are N-methyl carbamates derived from a carbamic acid .

Scientific Research Applications

Antibiotic Synthesis

Ceftolozane: , a fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518 . Tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane demonstrates strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Carbamate Chemistry

Carbamates are essential organic compounds with diverse applications in the chemical industry. Tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate can be synthesized via various routes. Notably, it can be obtained from 1-methyl-1H-pyrazol-5-amine through nitrosation, reduction, esterification, amino group protection, and condensation steps, achieving an overall yield of 59.5% . Carbamates serve as intermediates in pharmaceutical and agrochemical synthesis.

Chiral Induction

The tert-butyl group plays a significant role in asymmetric synthesis. Tert-butanesulfinamide, an enantiopure compound, has been increasingly used as a chiral inductor. It facilitates the synthesis of N-heterocycles through sulfinimine intermediates, contributing to the development of biologically active compounds .

Biocatalysis

Although not directly related to tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate, the tert-butyl group has potential applications in biocatalytic processes. Its use in chemical transformations, biosynthetic pathways, and biodegradation pathways underscores its versatility .

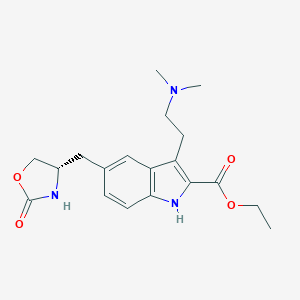

Indole Derivatives

Indoles, both natural and synthetic, exhibit significant biological properties. Tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate contains an indole moiety and may contribute to the development of biologically active compounds for cancer treatment, antimicrobial agents, and other therapeutic applications .

Capture of CO2

While not directly explored for tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate, the capture of CO2 by amines, including carbamates, is an attractive synthetic strategy. Superbases, such as 1,1,3,3-tetramethylguanidine (TMG), can mediate these reactions, leading to the formation of carbamates .

Mechanism of Action

Target of Action

It is known that carbamates, a category of organic compounds to which this compound belongs, have a wide range of targets depending on their specific structure . They are often used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

Mode of Action

For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

For example, they are used as a peptide bond surrogate in medicinal chemistry . They also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes, which can impact their bioavailability .

Result of Action

For instance, they can modulate biological properties and improve stability and pharmacokinetic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates. Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of carbamates . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRDPIWMGLOQJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556352 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | |

CAS RN |

115186-33-9 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

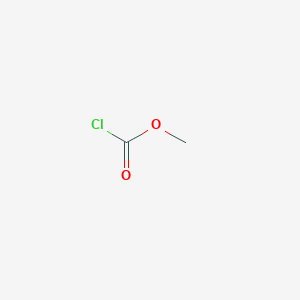

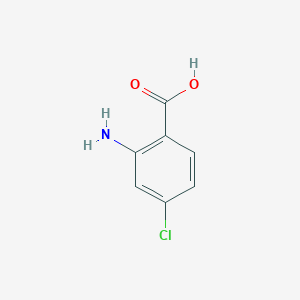

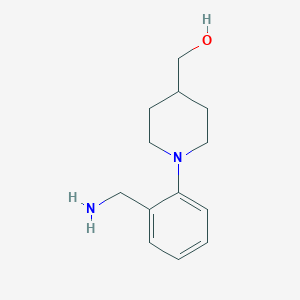

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)